molecular formula C13H20N2O2S B7593293 N,3-dimethyl-N-phenylpiperidine-1-sulfonamide

N,3-dimethyl-N-phenylpiperidine-1-sulfonamide

Cat. No. B7593293
M. Wt: 268.38 g/mol
InChI Key: VKWGSRCGCCFYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-phenylpiperidine-1-sulfonamide is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in 2004 by a group of researchers led by Dr. J. Martinez at the University of Montpellier, France. Since then, it has been the subject of numerous studies due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N,3-dimethyl-N-phenylpiperidine-1-sulfonamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that N,3-dimethyl-N-phenylpiperidine-1-sulfonamide has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of N,3-dimethyl-N-phenylpiperidine-1-sulfonamide is that it is relatively easy to synthesize and purify. It is also soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, one of the limitations of using N,3-dimethyl-N-phenylpiperidine-1-sulfonamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.

Future Directions

There are a number of potential future directions for research on N,3-dimethyl-N-phenylpiperidine-1-sulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic in the treatment of chronic pain. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective ways of administering it.
In conclusion, N,3-dimethyl-N-phenylpiperidine-1-sulfonamide is a chemical compound that has shown promise in a number of scientific research applications. While its mechanism of action is not fully understood, it has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It is relatively easy to synthesize and purify, but more research is needed to fully understand its effects and potential therapeutic applications.

Synthesis Methods

The synthesis of N,3-dimethyl-N-phenylpiperidine-1-sulfonamide involves the reaction of 1-(2,6-dimethylphenyl)piperidine with sulfamide in the presence of a catalyst. The reaction yields a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

N,3-dimethyl-N-phenylpiperidine-1-sulfonamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N,3-dimethyl-N-phenylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-7-6-10-15(11-12)18(16,17)14(2)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWGSRCGCCFYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-phenylpiperidine-1-sulfonamide

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